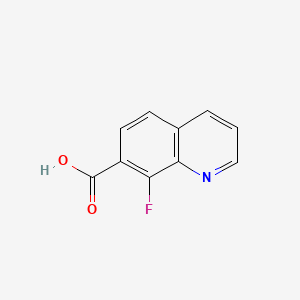

8-Fluoroquinoline-7-carboxylic acid

Übersicht

Beschreibung

8-Fluoroquinoline-7-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom at the 8th position of the quinoline ring significantly alters its chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroquinoline-7-carboxylic acid typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic aromatic substitution of a halogenated quinoline precursor. For example, 8-chloroquinoline can be reacted with a fluoride source under appropriate conditions to yield 8-fluoroquinoline. The carboxylic acid group can then be introduced through various carboxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process must be carefully controlled to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Fluoroquinoline-7-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of 8-fluoroquinoline-7-carboxylic acid is its antimicrobial activity . Fluoroquinolone derivatives, including this compound, are known for their efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, thereby exhibiting potent antibacterial effects .

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound derivatives displayed superior antimicrobial activity compared to traditional quinolone derivatives. The compound was particularly effective against Gram-positive microorganisms, making it a promising candidate for treating various infectious diseases .

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Anticancer Properties

Recent studies have also highlighted the anticancer potential of this compound. This compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Apoptosis Induction

In vitro studies on the MCF-7 breast cancer cell line revealed that derivatives of this compound can significantly induce apoptosis and arrest the cell cycle at the G1 phase. The IC50 value for one derivative was found to be 168.78 µM, demonstrating its potential as a lead compound for further development in cancer therapy .

Table 2: Effects on Cell Cycle and Apoptosis

| Treatment | G1 Phase (%) | Early Apoptosis (%) | Late Apoptosis (%) | Total Death (%) |

|---|---|---|---|---|

| Control | 51.45 | 0.08 | 0.68 | 1.52 |

| Compound Treatment | 60.68 | 0.1 | 0.81 | 2.16 |

Development of Prodrugs

Another significant application of this compound is in the synthesis of prodrugs aimed at enhancing bioavailability and therapeutic efficacy against multidrug-resistant tuberculosis (MDR TB). Researchers have developed esters of fluoroquinolones that mask carboxylic acid moieties to improve lipophilicity and facilitate cellular uptake .

Case Study: Prodrug Development

In a recent study, esters derived from fluoroquinolones were synthesized to enhance their delivery into mycobacterial cells. The prodrugs showed improved efficacy in treating MDR TB by being activated within the cells, releasing active fluoroquinolone derivatives .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives has been optimized using green chemistry approaches, which focus on reducing environmental impact while maintaining high yields and efficiency in pharmaceutical applications .

Table 3: Synthesis Methods Overview

| Method | Advantages | Limitations |

|---|---|---|

| Green Synthesis | Eco-friendly, high yield | May require specific catalysts |

| Traditional Organic Synthesis | Well-established protocols | Often involves toxic solvents |

Wirkmechanismus

The mechanism of action of 8-fluoroquinoline-7-carboxylic acid involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

5-Fluoroquinoline: Similar in structure but with the fluorine atom at the 5th position.

6-Fluoroquinoline: Fluorine atom at the 6th position.

7-Fluoroquinoline: Fluorine atom at the 7th position.

Comparison: 8-Fluoroquinoline-7-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. For example, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets .

Biologische Aktivität

8-Fluoroquinoline-7-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial, antiviral, and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of Biological Activities

This compound exhibits a range of biological activities:

- Antibacterial Activity : It has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This inhibition leads to DNA strand breaks and subsequent bacterial cell death.

- Antiviral Activity : The compound has demonstrated potential antiviral properties, particularly against various viral strains, including those related to respiratory infections .

- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines and arrest the cell cycle at specific phases, particularly G1 phase .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of key enzymes involved in DNA replication and transcription. This leads to:

- Stabilization of DNA Strand Breaks : By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts normal cellular processes, leading to cell death in bacteria.

- Induction of Apoptosis : In cancer cells, it can trigger programmed cell death pathways, which are critical for eliminating malignant cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives. Below are notable findings:

Antibacterial Activity

A comparative study assessed the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| This compound | 32 | Klebsiella pneumoniae |

These results highlight its potential as a lead compound in antibiotic development .

Antiviral Activity

In another study focusing on antiviral properties, various derivatives were tested against H5N1 influenza virus. The findings showed that certain modifications to the quinoline structure enhanced both antiviral activity and reduced cytotoxicity:

| Derivative | Virus Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| 3-Cl-2-F | 91.2 | 79.3 |

| 3,4,5-Cl | 9.7 | 2.4 |

These results suggest that structural modifications can significantly impact the efficacy and safety profile of the compounds .

Anticancer Activity

Research on the anticancer effects demonstrated that treatment with this compound led to significant changes in cell cycle distribution in MCF-7 breast cancer cells:

| Treatment | G1 Phase (%) | S Phase (%) | G2 Phase (%) |

|---|---|---|---|

| Control | 51.45 | 22.27 | 21.34 |

| This compound (IC50) | 60.68 | 17.47 | 18.29 |

The compound induced a notable increase in G1 phase cells while decreasing S and G2 phase populations, indicating an effective cell cycle arrest .

Eigenschaften

IUPAC Name |

8-fluoroquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBLVUCGCOQKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(=O)O)F)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2680534-51-2 | |

| Record name | 8-fluoroquinoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.